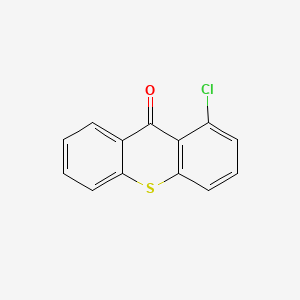

1-Chloro-9H-thioxanthen-9-one

Overview

Description

1-Chloro-9H-thioxanthen-9-one is a derivative of thioxanthone, a compound with a heterocyclic scaffold that is significant in various biological and medicinal contexts. Thioxanthones are known for their photophysical properties and are used in a range of applications from photoinitiators to potential therapeutic agents.

Synthesis Analysis

The synthesis of chlorinated thioxanthen-9-ones can be achieved through different routes. For instance, 1,5-dichloro-9H-thioxanthen-9-one can be prepared by cyclization of chlorinated benzoic acid derivatives, as demonstrated in the synthesis from 2-chloro-6-iodobenzoic acid and 2-chlorobenzenethiol . Similarly, 1-halo-9H-thioxanthen-9-ones can be synthesized by treating thiosalicylic acids with p-halotoluene in concentrated sulfuric acid, yielding high yields of the desired chlorinated thioxanthen-ones .

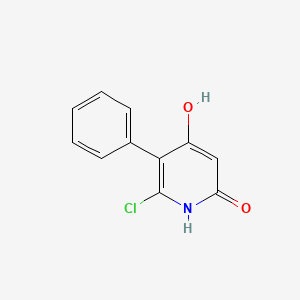

Molecular Structure Analysis

The molecular structure of chlorinated thioxanthen-9-ones is characterized by the presence of chlorine atoms at specific positions on the thioxanthone core. The position of these chlorine atoms can significantly influence the reactivity and properties of the molecule. For example, regioselective chlorination of 1,4-dihydroxythioxanthen-9-one leads to the formation of 2- and 3-chloro-1,4-dihydroxythioxanthen-9-ones, with the position of the chlorine atom affecting the outcome of further chemical reactions .

Chemical Reactions Analysis

Chlorinated thioxanthen-9-ones undergo various nucleophilic substitution reactions. The 1-halo derivatives, in particular, can react with O-, N-, and S-nucleophiles to yield a variety of substituted thioxanthen-9-ones . The presence of the chlorine atom makes the thioxanthone core more reactive towards nucleophilic attack, allowing for the synthesis of diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxanthen-9-ones are influenced by their molecular structure and the nature of the substituents. The photophysical properties, such as fluorescence and intersystem crossing to the triplet state, are particularly important for thioxanthone derivatives. In protic solvents, the dominant deactivation process of S1-thioxanthone is the formation of an S1-complex, with fluorescence and intersystem crossing being the main modes of deactivation . The solvent environment can also affect the photophysical and photochemical behaviors of thioxanthen-9-one, with solvent polarity influencing the absorption of the triplet state and the self-quenching rate constants .

Scientific Research Applications

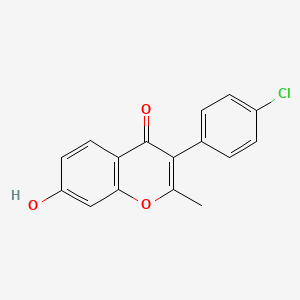

Synthesis and Derivative Formation : 9H-Thioxanthen-9-ones, including 1-Chloro-9H-thioxanthen-9-one, are significant for synthesizing various biologically active and medicinally significant compounds. The compound is used as a starting material or intermediate in creating derivatives like 1-fluoro-4-methyl-9H-thioxanthen-9-one and various amine derivatives (Javaheri et al., 2016).

Photophysical Properties Study : The spectral and photophysical properties of 9H-thioxanthen-9-one (thioxanthone) have been explored in different solvents. This study helps understand the molecular behavior of thioxanthen-9-one derivatives in various environments, which is crucial for their applications in photochemistry and photophysics (Krystkowiak et al., 2006).

Nucleophilic Substitution Reactions : this compound undergoes nucleophilic substitution reactions with various O-, N-, and S-nucleophiles. This property is crucial for synthesizing a diverse range of substituted 9H-thioxanthen-9-ones, expanding its applications in chemical synthesis (Sharghi & Beni, 2008).

Photoinitiator Development : Thioxanthone derivatives are used in developing photoinitiators for radical polymerization, essential in material science and industrial applications. These derivatives show high molar extinction coefficients and broad absorption in the visible region, making them suitable for initiating polymerization processes under visible light (Wu et al., 2014).

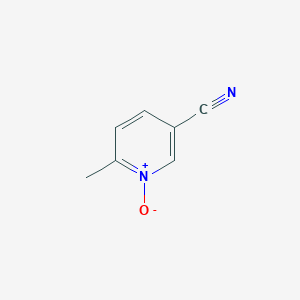

Electrochemical Applications : Electrochemical methods have been developed to detect thioxanthen-9-one derivatives like Isopropyl-9H-thioxanthen-9-one (ITX) in various solutions, including commercial products. This application is significant in quality control and safety assessment in the food and beverage industry (Ranganathan et al., 2011).

Reduction Studies and Mechanistic Insights : Research on the reduction of different thioxanthenones, including this compound, provides insights into the reaction mechanisms and potential applications in organic synthesis. Understanding these reduction processes is essential for developing new synthetic methods and materials (Kinart et al., 2009).

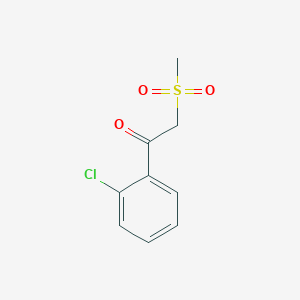

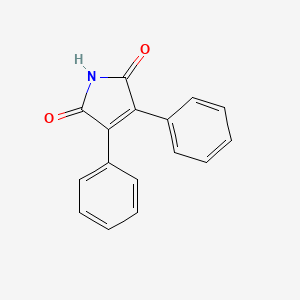

Photocatalysis and Radical Generation : The compound is used in photocatalysis, particularly in generating acyl radicals from α-keto acids. This application is pivotal in synthetic chemistry, offering an eco-friendly and atom-economical approach to producing diverse ketones (Zhu et al., 2020).

Mechanism of Action

Target of Action

It is known that some members of the thioxanthen-9-one family preferentially inhibitDNA synthesis and mammalian topoisomerase type II .

Mode of Action

It is suggested that thioxanthen-9-ones, during their interaction with dna synthesis and mammalian topoisomerase type ii, undergo reduction into thioxanthenes .

Biochemical Pathways

Given its potential interaction with dna synthesis and mammalian topoisomerase type ii, it can be inferred that it may influence theDNA replication and cell division pathways .

Result of Action

Given its potential interaction with dna synthesis and mammalian topoisomerase type ii, it can be inferred that it may influencecell division and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Chloro-9H-thioxanthen-9-one. For instance, one of the substances in the thioxanthenone group has been found in food and beverages, possibly from packaging materials . This suggests that the compound’s action can be influenced by its environment, including its presence in food and beverages and its interaction with packaging materials .

properties

IUPAC Name |

1-chlorothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSNJGRCQCDRDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191926 | |

| Record name | 1-Chloro-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38605-72-0 | |

| Record name | 1-Chloro-9H-thioxanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38605-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-9H-thioxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-9H-thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)

![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)

![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)